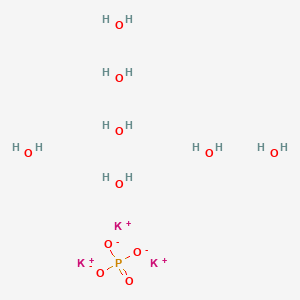
4-Chloro-2,6-dimethylaniline hydrochloride
Vue d'ensemble
Description
4-Chloro-2,6-dimethylaniline hydrochloride, also known as CDMA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMA hydrochloride is a white to off-white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
4-Chloro-2,6-dimethylaniline hydrochloride serves as an important intermediate in organic synthesis. For instance, it has been utilized in the smooth synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines in the presence of aromatics and alkenes. This process leads to the formation of products such as β-chloroalkylanilines, stilbenes, or allylanilines, depending on the alkene structure used in the reaction (Fagnoni, Mella, & Albini, 1999). Additionally, photoinduced ionic Meerwein arylation of olefins with 4-chloroaniline or its N,N-dimethyl derivative in polar solvents generates arylated products, showcasing the compound's utility in photochemical synthetic methods (Mella, Coppo, Guizzardi, Fagnoni, Freccero, & Albini, 2001).
Environmental Science and Photodegradation
In the field of environmental science, studies have focused on the oxidative degradation of 4-Chloro-2,6-dimethylaniline hydrochloride. The Fenton process has been applied to degrade 2,6-dimethylaniline, revealing insights into the reaction conditions and intermediates formed during the degradation process. This study contributes to understanding the oxidative pathways and potential environmental fate of such aromatic amine compounds (Masomboon, Ratanatamskul, & Lu, 2009).
Material Science and Catalysis
Furthermore, 4-Chloro-2,6-dimethylaniline hydrochloride has found applications in material science, specifically in catalysis. The light-promoted N,N-dimethylation of amine and nitro compounds with methanol, catalyzed by Pd/TiO2 under UV irradiation, demonstrates the compound's role in facilitating efficient and environmentally friendly synthesis of N,N-dimethyl amines. This process highlights the compound's potential in catalytic transformations and material science applications (Zhang, Zhang, Deng, & Shi, 2015).
Propriétés
IUPAC Name |
4-chloro-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIYKGRFKCWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593465 | |
| Record name | 4-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylaniline hydrochloride | |
CAS RN |
5769-32-4 | |
| Record name | 4-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5769-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)









